molecular formula C9H13N3O B12316009 5-Cyclopropyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole

5-Cyclopropyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole

Cat. No.: B12316009
M. Wt: 179.22 g/mol
InChI Key: UGFFSFDBYPZUBX-UHFFFAOYSA-N
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Description

5-Cyclopropyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of a cyclopropyl group, a pyrrolidine ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylcarbonyl chloride with 2-pyrrolidinone in the presence of a base, followed by cyclization with hydrazine hydrate to form the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods, scaled up to accommodate larger quantities and optimized for efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as halides or alkyl groups.

Scientific Research Applications

5-Cyclopropyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: The compound may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially inhibiting enzymes or binding to receptors involved in disease processes. Further research is needed to elucidate the exact mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 5-Cyclopropyl-3-(pyrrolidin-2-yl)-1H-pyrazole
  • 5-Cyclopropyl-3-(pyrrolidin-2-yl)-1,2-oxazole

Uniqueness

5-Cyclopropyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties compared to similar compounds with different heterocyclic rings

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

5-cyclopropyl-3-pyrrolidin-2-yl-1,2,4-oxadiazole

InChI

InChI=1S/C9H13N3O/c1-2-7(10-5-1)8-11-9(13-12-8)6-3-4-6/h6-7,10H,1-5H2

InChI Key

UGFFSFDBYPZUBX-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=NOC(=N2)C3CC3

Origin of Product

United States

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